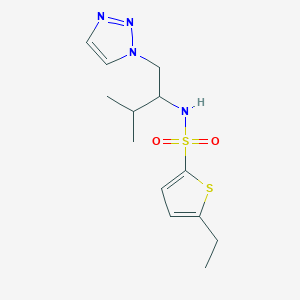
5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide is a novel compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide involves the inhibition of specific enzymes and pathways in the body. This compound has been found to inhibit the growth of bacteria and fungi by targeting specific enzymes involved in their growth and replication. It has also been found to have anti-inflammatory properties by inhibiting specific pathways involved in inflammation.
Biochemical and Physiological Effects:
5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide has been found to have several biochemical and physiological effects. It has been found to lower blood glucose levels in diabetic rats and to inhibit the growth of cancer cells. This compound has also been found to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide has several advantages for lab experiments. It is easy to synthesize and has good solubility in various solvents. This compound also has good stability and can be stored for extended periods without degradation. However, the limitations of this compound include its potential toxicity and lack of specificity for certain enzymes and pathways.
将来の方向性
For research on 5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide include further studies on its potential therapeutic applications, including its use as an antibacterial and antifungal agent. This compound could also be studied for its potential use in the treatment of cancer and diabetes. Further research could also focus on the optimization of the synthesis method for this compound and the development of more specific analogs with improved properties.
合成法
The synthesis of 5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide involves the reaction of 5-ethylthiophene-2-sulfonyl chloride with 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine in the presence of a base. The reaction yields the desired compound in good yield and purity.
科学的研究の応用
5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide has been studied for its potential applications in various scientific research areas. This compound has been found to have antibacterial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use as a therapeutic agent for various diseases, including cancer and diabetes.
特性
IUPAC Name |
5-ethyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S2/c1-4-11-5-6-13(20-11)21(18,19)15-12(10(2)3)9-17-8-7-14-16-17/h5-8,10,12,15H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXIVOSWXBPYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC(CN2C=CN=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorophenyl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B2994977.png)


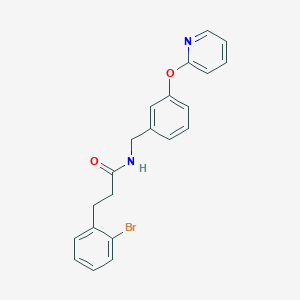
![N-[[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2994984.png)
![4-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2994986.png)
![2-(2-Fluorophenoxy)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2994988.png)
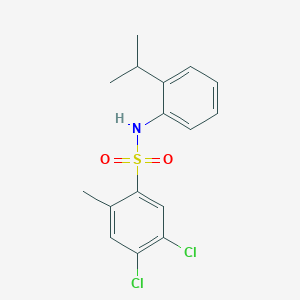
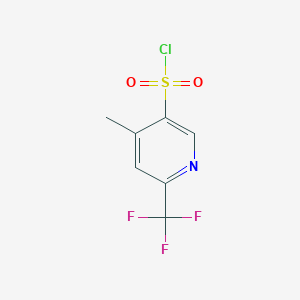
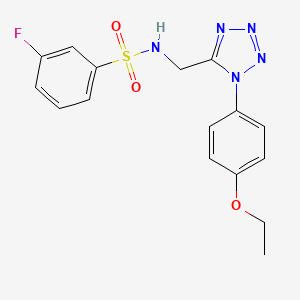
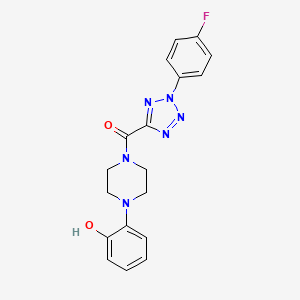

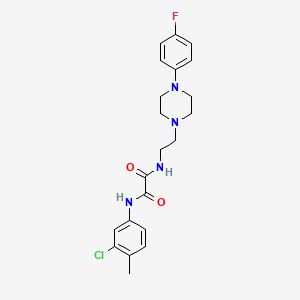
![methyl 1-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-1H-imidazole-5-carboxylate](/img/structure/B2994997.png)